3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-21-14-3-2-10(8-13(14)16)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJKNJSEQGEHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Iodination and Fluorination
The introduction of fluorine and methoxy groups at the 3- and 4-positions, respectively, requires careful control of directing effects and reaction conditions.
Iodination :
Electrophilic iodination of 3-fluoro-4-methoxyaniline is achieved using iodine monochloride (ICl) in acetic acid at 0–5°C. The methoxy group directs iodination to the para position, yielding 3-fluoro-4-iodo-4-methoxyaniline with >80% regioselectivity.
Fluorination :
Nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C introduces fluorine at the meta position. Pre-complexation with BF₃·OEt₂ enhances regioselectivity by stabilizing transition states.
Table 1: Optimization of Halogenation Steps
| Step | Reagents | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Iodination | ICl, AcOH | 0–5°C, 2 h | 78 | >80% para |
| Fluorination | KF, DMF, BF₃·OEt₂ | 120°C, 6 h | 65 | >90% meta |
Conversion to Benzoyl Chloride
3-Fluoro-4-methoxybenzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form 3-fluoro-4-methoxybenzoyl chloride. The reaction proceeds quantitatively under reflux in anhydrous dichloromethane (DCM).
Synthesis of Pyrazolo[1,5-a]Pyridin-5-Amine
The pyrazolo[1,5-a]pyridine moiety is constructed via [3 + 2]-cycloannulation, followed by amination.
Cycloannulation Strategy
A base-mediated reaction between (E)-β-iodovinyl sulfones and pyridinium-N-amine forms the pyrazolo[1,5-a]pyridine core. Potassium carbonate (K₂CO₃) in acetonitrile at 80°C drives the tandem cycloannulation-desulfonylation, yielding 2-substituted derivatives in 70–85% yields.
Scheme 1 :
$$
\text{(E)-β-Iodovinyl sulfone} + \text{Pyridinium-N-amine} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Pyrazolo[1,5-a]pyridine}
$$
of Pyrazolo[1,5-a]Pyridine
Nitration at position 5 using fuming HNO₃ in H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C), affords pyrazolo[1,5-a]pyridin-5-amine. Alternatively, direct amination via Buchwald-Hartwig coupling has been reported.
Table 2: Cycloannulation and Amination Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cycloannulation | K₂CO₃, MeCN | 80°C, 12 h | 75 |
| Nitration | HNO₃, H₂SO₄ | 0°C, 1 h | 68 |
| Hydrogenation | H₂, Pd-C, EtOH | RT, 4 h | 90 |
Coupling of Benzoyl Chloride and Pyrazolo[1,5-a]Pyridin-5-Amine
The final amidation is achieved via nucleophilic acyl substitution.
Reaction Optimization
3-Fluoro-4-methoxybenzoyl chloride reacts with pyrazolo[1,5-a]pyridin-5-amine in anhydrous DCM using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4–6 h, yielding the target compound in 72–85% isolated yield.
Critical Parameters :
- Solvent : Anhydrous DCM minimizes hydrolysis of the acyl chloride.
- Base : TEA stoichiometry (1.2 equiv) ensures efficient HCl scavenging.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) achieves >95% purity.
Table 3: Amidation Reaction Metrics
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (1.2 equiv) |
| Temperature | RT |
| Time | 6 h |
| Yield | 82% |
Challenges and Alternative Approaches
Regioselectivity in Halogenation
Competing meta/para directing effects during iodination and fluorination necessitate precise control of reaction conditions. Bulky directing groups (e.g., methoxy) and polar aprotic solvents favor para substitution.
Stability of Pyrazolo[1,5-a]Pyridin-5-Amine
The amine group is prone to oxidation; thus, hydrogenation steps require inert atmospheres.
Scalability
Gram-scale synthesis of the pyrazolo[1,5-a]pyridine core has been demonstrated using continuous flow systems, improving throughput.
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to pyrazolo[1,5-a]pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb), suggesting potential as antitubercular agents. The mechanism of action involves interference with iron homeostasis within the bacteria, which is critical for their survival and proliferation .
Kinase Inhibition
3-Fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1). This kinase plays a crucial role in clathrin-mediated endocytosis, impacting synaptic vesicle recycling and receptor-mediated endocytosis. The inhibition of AAK1 can lead to alterations in cellular signaling pathways, which may have implications for treating neurodegenerative diseases and certain cancers .
Cancer Treatment
The ability of this compound to modulate kinase activity positions it as a potential candidate for cancer therapy. Inhibiting AAK1 may disrupt cancer cell proliferation and survival pathways. Ongoing research is focusing on the efficacy of this compound in various cancer models to evaluate its therapeutic potential .
Neurological Disorders
Given its influence on synaptic processes, there is potential for using this compound in treating neurological disorders where synaptic dysfunction is a hallmark. Future studies may explore its neuroprotective effects and its ability to enhance cognitive function by modulating synaptic transmission .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Antitubercular Activity | Demonstrated significant inhibition of Mtb growth with low cytotoxicity | Potential for developing new antitubercular drugs |
| AAK1 Inhibition Research | Identified effective inhibition of AAK1 leading to altered endocytic processes | Possible applications in cancer therapy and neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Fused Benzamide Derivatives
Table 2: Substituent Impact on Activity
Biological Activity
3-Fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a synthetic organic compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives. This compound is notable for its diverse biological activities, particularly in the field of medicinal chemistry. The presence of specific functional groups, such as the fluoro and methoxy moieties, enhances its pharmacological properties, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12FN3O2 |
| Molecular Weight | 273.27 g/mol |
| CAS Number | 2034486-89-8 |
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:
- MCF-7 (breast cancer) : The compound demonstrated effective inhibition of cell proliferation, with IC50 values indicating potent activity.
- HCT-116 (colon cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against different cancer types .
The compound is primarily studied for its role as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential in reducing inflammation. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo, suggesting its utility in treating inflammatory conditions .
Comparison with Other Pyrazolo Derivatives
This compound can be compared with other derivatives within the pyrazolo family:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Similar core structure; varied substitutions | Anticancer and kinase inhibition |
| Pyrazoloquinolines | Fused quinoline ring; distinct properties | Antimicrobial and anticancer |
| Amino-Pyrazoles | Diverse therapeutic applications | Anti-inflammatory and anticancer |
Case Study 1: Anticancer Activity
In a study assessing the anticancer efficacy of various pyrazolo derivatives, this compound was found to inhibit the growth of MCF-7 cells by approximately 70% at a concentration of 10 µM after 48 hours. This study utilized MTT assays to quantify cell viability and elucidated the compound's potential as a lead candidate for further development in breast cancer therapy .
Case Study 2: Inflammatory Response
Another investigation focused on the anti-inflammatory properties of this compound. In LPS-stimulated macrophage models, treatment with this compound resulted in a significant reduction (up to 85%) in TNF-alpha production at concentrations ranging from 1 to 10 µM. These findings underscore its potential role in managing inflammatory diseases .
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- Fluorine substituents : Enhance metabolic stability and binding affinity via hydrophobic interactions (e.g., 3-fluoro analogs show 10-fold higher EGFR inhibition vs. non-fluorinated counterparts) .
- Methoxy groups : Improve solubility and π-stacking in kinase ATP pockets. Positional effects are critical; 4-methoxy substitution optimizes steric compatibility in PDGFRβ inhibition .
- Pyrazole core : N-methylation at position 2 reduces off-target toxicity while maintaining potency .
What techniques are used for structural elucidation and crystallographic characterization of this compound?
Q. Structural Characterization Methods
- X-ray crystallography : Resolves substituent orientation and hydrogen bonding (e.g., pyrazole-pyridine dihedral angles < 10° in analogs) .
- NMR spectroscopy : ¹⁹F NMR tracks fluorine environments; ¹H-¹³C HMBC confirms amide connectivity .
- Mass spectrometry : HRMS validates molecular formula (e.g., [M+H]⁺ at m/z 356.1024 for C₁₉H₁₅F₂N₃O₂) .
How can contradictory data on nucleophilic attack sites in pyrazolo[1,5-a]pyridine systems be resolved?
Addressing Data Contradictions
Conflicting reports on exocyclic vs. endocyclic nitrogen reactivity arise from solvent polarity and substituent effects. For example:
- In polar aprotic solvents (DMF), exocyclic NH₂ in 3(5)-aminopyrazoles preferentially attacks electrophiles .
- Steric hindrance from 4-methoxy groups redirects reactivity to endocyclic N1 in nonpolar solvents .
Dual-reaction monitoring via LC-MS under varied conditions clarifies dominant pathways .
What therapeutic applications are supported by preclinical data for this compound class?
Q. Therapeutic Potential
- Oncology : PARG inhibition (patented analogs show tumor regression in xenograft models) .
- Neuroprotection : Modulation of GABAₐ receptors in hippocampal neurons (EC₅₀ = 2.5 μM) .
- Antimicrobial : Synergy with β-lactams against MRSA (FIC index 0.5) .
Which analytical methods are recommended for quantifying this compound in biological matrices?
Q. Advanced Analytical Techniques
- HPLC-MS/MS : MRM transitions (e.g., m/z 356 → 238) with a C18 column (LOD: 0.1 ng/mL) .
- Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-tagged analogs) tracks cellular uptake .
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics to target enzymes (Kd < 1 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
